Cas no 1806735-44-3 (Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate)

Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate is a synthetic organic compound with significant applications in medicinal chemistry. This compound exhibits high purity and stability, making it an ideal choice for research and development in drug discovery. Its unique structural features offer enhanced solubility and reactivity, facilitating the synthesis of various biologically active molecules.
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate structure
1806735-44-3 structure
Product Name:Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate
CAS No:1806735-44-3
MF:C11H11F3INO3
MW:389.109626054764
CID:4814171
Update Time:2025-07-20

Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate
    • Inchi: 1S/C11H11F3INO3/c1-3-18-9(17)4-7-8(19-11(12,13)14)5-16-6(2)10(7)15/h5H,3-4H2,1-2H3
    • InChI Key: RZLYTNZEEQBFMZ-UHFFFAOYSA-N
    • SMILES: IC1C(C)=NC=C(C=1CC(=O)OCC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 314
  • XLogP3: 3.2
  • Topological Polar Surface Area: 48.4

Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090767-1g
Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate
1806735-44-3 97%
1g
$1,490.00 2022-03-31

Additional information on Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate

Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806735-44-3): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate, identified by its CAS number 1806735-44-3, is a highly versatile and significant compound in the realm of pharmaceutical synthesis. This pyridine derivative features a unique structural motif that makes it a valuable intermediate in the development of various therapeutic agents. The presence of multiple functional groups, including an iodo substituent, a methyl group, and a trifluoromethoxy group, endows this compound with distinctive reactivity that is exploited in synthetic chemistry.

The compound's molecular structure, characterized by a pyridine core substituted with an acetate ester at the 4-position, an iodo atom at the 3-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 5-position, contributes to its broad applicability. The iodo group, in particular, serves as a reactive handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are pivotal in constructing complex organic molecules, making Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate an indispensable building block in drug discovery and development.

In recent years, there has been growing interest in the use of trifluoromethoxy-substituted compounds due to their enhanced metabolic stability and improved bioavailability. The trifluoromethoxy group in Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate not only contributes to these properties but also influences the electronic characteristics of the molecule, making it more amenable to further derivatization. This has led to its incorporation into numerous research projects aimed at developing novel pharmacophores with enhanced binding affinity and selectivity.

The pharmaceutical industry has increasingly leveraged this compound in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. For instance, recent studies have demonstrated the utility of Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate as a precursor in the preparation of small-molecule inhibitors targeting tyrosine kinases. These inhibitors have shown promise in preclinical trials for their ability to modulate signaling pathways involved in cell proliferation and survival. The iodo group allows for facile introduction of aryl or vinyl moieties via cross-coupling reactions, enabling the fine-tuning of inhibitory activity against specific kinase targets.

Moreover, the compound has found applications in the synthesis of antiviral agents. The pyridine scaffold is a common feature in many antiviral drugs due to its ability to interact with biological targets such as viral proteases and polymerases. Researchers have utilized Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate to develop novel derivatives with enhanced antiviral properties. These derivatives have demonstrated efficacy against various viral strains, highlighting the compound's potential as a lead structure in antiviral drug discovery.

The use of computational chemistry and machine learning techniques has further enhanced the utility of Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate. Advanced modeling tools have been employed to predict the reactivity and regioselectivity of this compound in various synthetic transformations. These predictions have guided researchers in optimizing synthetic routes, reducing experimental trial-and-error, and accelerating the discovery process. The integration of computational methods with traditional synthetic chemistry has revolutionized drug development, making compounds like Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate even more valuable.

In conclusion, Ethyl 3-iodo-2-methyl-5-(trifluoromethoxy)pyridine-4-acetate (CAS No. 1806735-44-3) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance is only set to grow. The ongoing advancements in synthetic methodologies and computational chemistry are expected to further expand its utility, solidifying its role as a key intermediate in the quest for new medicines.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd